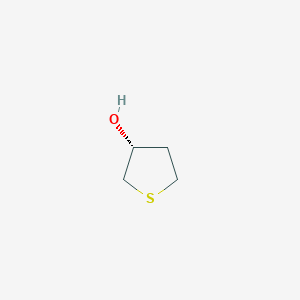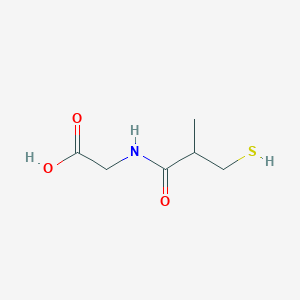
(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules similar to "(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid" involves complex organic reactions. One relevant approach is the cyclization of butanoic acids to their corresponding pyrrolidin-2-ones, achieved by using polyphosphate ester (PPE) and 4-(N,N-dimethylamino)pyridine (DMAP), which significantly reduces reaction times and increases yields (Zareef, Iqbal, & Arfan, 2008). Such methods highlight the potential pathways for synthesizing complex molecules including sulfonamido and pyridinyl groups.
Molecular Structure Analysis
Molecular structure analysis of related compounds showcases the importance of crystallographic studies in understanding compound geometries. Studies on similar sulfonamide ligands and their metal complexes, characterized by FTIR, mass spectrometry, and X-ray diffraction, reveal insights into their structural configurations and intermolecular interactions, such as hydrogen bonding and polymeric networks (Danish et al., 2021). These analyses are crucial for determining the molecular configuration and potential reactivity of sulfonamide-based compounds.
Chemical Reactions and Properties
Chemical reactions involving sulfonamides, such as the cross-coupling of bromopyridines with alkyl and aryl sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, highlight the reactivity of pyridinyl and sulfonamido groups in forming N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010). Such reactions are indicative of the chemical versatility of the subject compound's functional groups.
Physical Properties Analysis
Physical properties such as solubility, melting point, and molecular weight are intrinsic to a compound's structure and significantly influence its application potential. While specific data on "this compound" is not directly available, studies on similar compounds provide valuable insights. For instance, the solubility and crystalline structure analyses contribute to understanding the compound's behavior in different solvents and under various conditions (Naveen et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are key for applications in synthesis and drug development. The ability of sulfonamide compounds to engage in diverse chemical reactions, such as cycloadditions and nucleophilic substitutions, underscores the chemical adaptability and potential utility of "this compound" in various chemical contexts (Sankar, Mahalakshmi, & Balasubramanian, 2013).
Aplicaciones Científicas De Investigación
Novel Syntheses and Antimicrobial Activity
A study by Zareef, Iqbal, and Arfan (2008) explored the novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to produce 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones using polyphosphate ester (PPE). This process was enhanced in yields and reduced in reaction time with the use of PPE in combination with 4-(N,N-dimethylamino)pyridine (DMAP). The compounds synthesized were evaluated for their antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.09 to 1.0 mg, showcasing a potential application in developing antimicrobial agents Zareef, Iqbal, & Arfan, 2008.
Cross-Coupling Reactions
Han (2010) described the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides through the reaction of 3-bromopyridine with primary and secondary alkyl and aryl sulfonamides. This process, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, yielded products in good to excellent yields. This method presents a valuable approach for the construction of complex sulfonamide structures, which are prevalent in pharmaceuticals and agrochemicals Han, 2010.
Surface Activity and Antibacterial Potential
The synthesis and evaluation of surface activity and antibacterial properties of 1,2,4-triazole derivatives by El-Sayed (2006) introduced novel compounds synthesized from sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate. These compounds demonstrated potent antimicrobial activity and could be utilized as surface-active agents, indicating a potential application in the formulation of antimicrobial coatings or cleaning agents El-Sayed, 2006.
Enzyme Inhibition and Anticancer Activity
A recent study by Mehvish and Kumar (2022) aimed to synthesize new 3(2h)-one pyridazinone derivatives with potential antioxidant activity, which were evaluated for in-vitro antioxidant activity. Molecular docking studies carried out on cyclin-dependent kinase protein and DNA-hexamer ATGCAT suggested that these compounds could exhibit significant anticancer activity, thus providing a new avenue for the development of cancer therapeutics Mehvish & Kumar, 2022.
Propiedades
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-14,21,24H,2-6,15-17H2,1H3,(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFFSBHFSQTHRE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446264 | |
| Record name | N-(Butane-1-sulfonyl)-O-[4-(pyridin-4-yl)butyl]-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149490-61-9 | |
| Record name | N-(Butylsulfonyl)-O-[4-(4-pyridinyl)butyl]-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149490-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Butane-1-sulfonyl)-O-[4-(pyridin-4-yl)butyl]-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)












